molecular formula C10H15NO3 B102388 3,4,5-Trimethoxybenzylamine CAS No. 18638-99-8

3,4,5-Trimethoxybenzylamine

Cat. No.: B102388
CAS No.: 18638-99-8
M. Wt: 197.23 g/mol
InChI Key: YUPUSBMJCFBHAP-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxybenzylamine is an organic compound with the molecular formula C10H15NO3. It is characterized by the presence of three methoxy groups attached to a benzene ring, along with a benzylamine group. This compound is a significant intermediate in organic synthesis and finds applications in various fields, including pharmaceuticals, agrochemicals, and dyestuffs .

Biochemical Analysis

Biochemical Properties

It is known that it is used in the synthesis of benzyl 3-deoxy-3-(3,4,5-trimethoxybenzylamino)-β-L-xylopyranoside This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the synthesis of this compound

Cellular Effects

Given its role in the synthesis of benzyl 3-deoxy-3-(3,4,5-trimethoxybenzylamino)-β-L-xylopyranoside , it may influence cell function by participating in biochemical reactions within the cell

Temporal Effects in Laboratory Settings

It is known that it is sensitive to air and should be stored under inert gas at 2–8 °C

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4,5-Trimethoxybenzylamine can be synthesized through the nitration of p-methoxyaniline. The process involves dissolving p-methoxyaniline in sulfuric acid, followed by the gradual addition of concentrated nitric acid. The mixture is then cooled to precipitate the product .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves large-scale nitration reactions under controlled conditions to ensure high yield and purity. The reaction parameters, such as temperature, concentration of reagents, and reaction time, are optimized to achieve efficient production .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,4,5-Trimethoxybenzylamine is widely used in scientific research due to its versatility:

Comparison with Similar Compounds

  • 3,4,5-Trimethoxybenzonitrile
  • 3,4,5-Trimethoxybenzaldehyde
  • 3,4,5-Trimethoxybenzoic acid
  • 3,4-Dimethoxybenzylamine

Comparison: 3,4,5-Trimethoxybenzylamine is unique due to the presence of both methoxy groups and a benzylamine group, which confer distinct chemical properties and reactivity. Compared to its analogs, it offers a balance of reactivity and stability, making it a valuable intermediate in various synthetic processes .

Properties

IUPAC Name

(3,4,5-trimethoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-5H,6,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPUSBMJCFBHAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10171891
Record name 3,4,5-Trimethoxybenzylamine
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Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

18638-99-8
Record name 3,4,5-Trimethoxybenzylamine
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Record name 3,4,5-Trimethoxybenzylamine
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Record name 18638-99-8
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Record name 3,4,5-Trimethoxybenzylamine
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Record name 3,4,5-trimethoxybenzylamine
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Record name 3,4,5-TRIMETHOXYBENZYLAMINE
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Synthesis routes and methods

Procedure details

The starting material 3,4,5-trimethoxybenzylamine was prepared by reduction of 3,4,5-trimethoxybenzonitrile with cobalt chloride and sodium borohydride, according to the general method described by L. S. Heinzman in J. Am. Chem. Soc., 104, p. 6801 (1980).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about the pharmacological activity of 3,4,5-trimethoxybenzylamine and its derivatives?

A1: While the specific mechanism of action remains unclear, research suggests that this compound and its derivatives exhibit a depressant effect. [] Some compounds within this group have also shown analgesic, ganglionic blocking, and vasodilating properties. [] Further research is needed to fully elucidate their pharmacological profile.

Q2: Can this compound be utilized in the synthesis of other compounds?

A2: Yes, this compound serves as a valuable building block in organic synthesis. For instance, it reacts with benzyl 2,3-anhydro-β-L-ribopyranoside to yield benzyl 3-deoxy-3-(3,4,5-trimethoxybenzylamino)-β-L-xylopyranoside. [] This reaction highlights its utility in carbohydrate chemistry. Additionally, it can be used to synthesize quaternary ammonium salts via the Leuckart reaction, potentially leading to compounds with plant growth retardant activity. []

Q3: How does the presence of heavy atoms like halides affect the luminescent properties of materials containing this compound?

A3: Studies have shown that incorporating this compound (TBA) into zinc halide frameworks can enhance room-temperature phosphorescence. [] This phenomenon is attributed to the heavy atom effect, where the presence of halides like bromine or iodine increases the probability of intersystem crossing, promoting phosphorescence over fluorescence. By adjusting the halogen ratio within these organic-inorganic metal halides, it's possible to tune the emission color and even achieve white-light emission. [] This finding holds potential for developing novel luminescent materials.

Q4: Is there any research on the anticancer potential of this compound derivatives?

A4: Yes, there's ongoing research exploring the anticancer activity of novel compounds derived from this compound. For example, scientists are investigating the synthesis and evaluation of dithiocarbamate ester, urea, thiourea, and fatty amide derivatives for their activity against prostate cancer cells. [] These studies aim to identify potential leads for anticancer drug development.

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